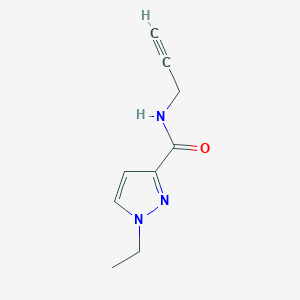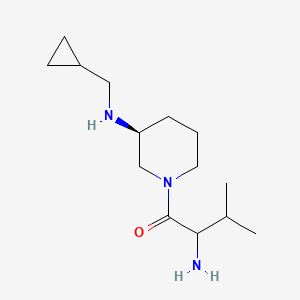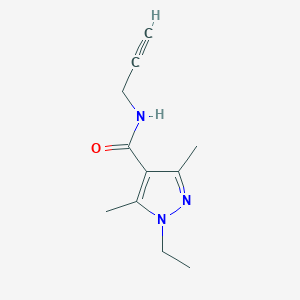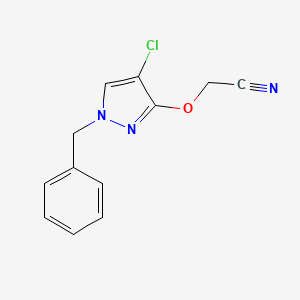![molecular formula C7H5N3O2 B11793398 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrimidine ring, with a carbaldehyde group at the 2-position and a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-aminopyrimidine with glyoxal under acidic conditions, followed by oxidation to introduce the keto group at the 5-position. Another approach involves the use of multicomponent reactions, where a mixture of aldehydes, amines, and isocyanides undergoes cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, may be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 5-oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde.
Substitution: Formation of various substituted derivatives with functional groups such as halogens, alkyl groups, and amino groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In the context of its anticancer activity, it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5H,6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid: Similar structure but with a carboxylic acid group at the 7-position instead of a carbaldehyde group.
2,3-Dihydroimidazo[1,2-c]pyrimidine-6-carboxylic ethyl ester: Similar structure but with an ethyl ester group at the 6-position.
Uniqueness
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a keto group and a carbaldehyde group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-4-5-3-10-6(9-5)1-2-8-7(10)12/h1-4H,(H,8,12) |
InChI Key |
POEQUZHKOKCGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=NC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)


![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)



![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)
